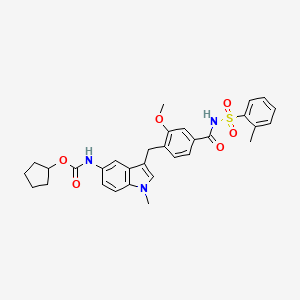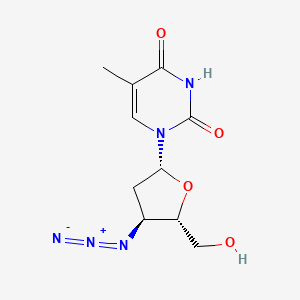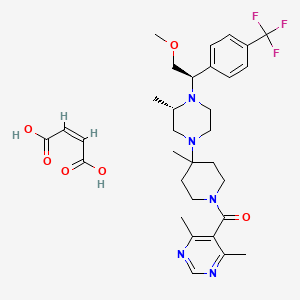
Zafirlukast
Descripción general
Descripción
Zafirlukast es un antagonista del receptor de leucotrienos administrado por vía oral que se utiliza para el tratamiento crónico del asma. Funciona inhibiendo la acción de los leucotrienos, que son mediadores inflamatorios implicados en la patogenia del asma. This compound se comercializa con el nombre de marca Accolate y se utiliza para prevenir los ataques de asma y controlar los síntomas crónicos del asma .
Aplicaciones Científicas De Investigación
Zafirlukast tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar los antagonistas del receptor de leucotrienos y sus interacciones con los receptores.
Biología: Investigado por sus efectos en las vías de señalización celular y las respuestas inflamatorias.
Medicina: Estudiado extensamente por sus efectos terapéuticos en el asma y otras enfermedades inflamatorias.
Industria: Utilizado en el desarrollo de nuevas formulaciones farmacéuticas y sistemas de administración de fármacos.
Mecanismo De Acción
Zafirlukast ejerce sus efectos antagonizando selectiva y competitivamente los receptores de leucotrienos cisteinílicos (CysLT1). Al bloquear la acción de los leucotrienos D4 y E4, this compound reduce la broncoconstricción, la producción de moco y la inflamación en las vías respiratorias. Esto conduce a una mejoría del flujo de aire y a una reducción de los síntomas del asma .
Compuestos Similares:
Montelukast: Otro antagonista del receptor de leucotrienos utilizado para el control del asma.
Pranlukast: Similar a this compound, se utiliza para el tratamiento del asma pero tiene una estructura química y un perfil farmacocinético diferentes.
Singularidad de this compound:
Farmacocinética: this compound tiene una vida media más larga en comparación con Montelukast, lo que permite una acción sostenida.
Mecanismo: Si bien tanto this compound como Montelukast bloquean los receptores de leucotrienos, se ha demostrado que this compound tiene efectos adicionales en la biogénesis mitocondrial y la actividad antiviral
This compound destaca por su combinación única de propiedades antiinflamatorias, broncodilatadoras y potencialmente antivirales, lo que lo convierte en un compuesto valioso tanto en entornos clínicos como de investigación.
Análisis Bioquímico
Biochemical Properties
Zafirlukast is a selective and competitive receptor antagonist of leukotriene D4 and E4 (LTD 4 and LTE4), components of slow-reacting substance of anaphylaxis (SRSA). Cysteinyl leukotriene production and receptor occupation have been correlated with the pathophysiology of asthma, including airway edema, smooth muscle constriction, and altered cellular function .
Cellular Effects
This compound blocks the action of the cysteinyl leukotrienes on the CysLT1 receptors, thus reducing constriction of the airways, build-up of mucus in the lungs and inflammation of the breathing passages . It has also been found to trigger moderate lipid accumulation and upregulate PPARγ target genes .
Molecular Mechanism
This compound exerts its effects at the molecular level by blocking the action of the cysteinyl leukotrienes on the CysLT1 receptors . This reduces constriction of the airways, build-up of mucus in the lungs and inflammation of the breathing passages .
Temporal Effects in Laboratory Settings
In vitro studies using human bronchial epithelial cells (BECs) have shown that this compound increases mitochondrial respiration and biogenesis over time, as evidenced by increased mitochondrial mass and mtDNA/nDNA .
Metabolic Pathways
This compound is involved in the leukotriene pathway, where it acts as a selective and competitive receptor antagonist of leukotriene D4 and E4 (LTD 4 and LTE4) .
Subcellular Localization
This compound has been found to increase mitochondrial respiration and biogenesis in human bronchial epithelial cells (BECs), suggesting a subcellular localization within the mitochondria .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Zafirlukast implica varios pasos, incluida la formación de un núcleo de indol, sulfonilación y formación de carbamato. Los pasos clave son los siguientes:
Formación del Núcleo de Indol: El núcleo de indol se sintetiza mediante una reacción de síntesis de indol de Fischer.
Sulfonilación: El núcleo de indol se somete a sulfonilación con un cloruro de sulfonilo para introducir el grupo sulfonilo.
Formación de Carbamato: El paso final implica la formación de un enlace carbamato mediante la reacción del indol sulfonilado con un precursor de carbamato
Métodos de Producción Industrial: La producción industrial de this compound normalmente implica la síntesis a gran escala utilizando las rutas sintéticas mencionadas anteriormente. El proceso está optimizado para un alto rendimiento y pureza, con estrictas medidas de control de calidad para garantizar que el producto final cumple con los estándares farmacéuticos .
Tipos de Reacciones:
Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en las fracciones de metoxilo e indol.
Reducción: Las reacciones de reducción pueden ocurrir en el grupo sulfonilo, convirtiéndolo en un sulfuro.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Las reacciones de sustitución aromática electrófila suelen utilizar reactivos como bromo o cloro en condiciones ácidas.
Principales Productos Formados:
Oxidación: Derivados hidroxilados de this compound.
Reducción: Derivados de sulfuro.
Sustitución: Derivados halogenados o alquilados.
Comparación Con Compuestos Similares
Montelukast: Another leukotriene receptor antagonist used for asthma management.
Pranlukast: Similar to Zafirlukast, it is used for asthma treatment but has a different chemical structure and pharmacokinetic profile.
Uniqueness of this compound:
Pharmacokinetics: this compound has a longer half-life compared to Montelukast, allowing for sustained action.
Mechanism: While both this compound and Montelukast block leukotriene receptors, this compound has been shown to have additional effects on mitochondrial biogenesis and antiviral activity
This compound stands out due to its unique combination of anti-inflammatory, bronchodilatory, and potential antiviral properties, making it a valuable compound in both clinical and research settings.
Propiedades
IUPAC Name |
cyclopentyl N-[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEZWCHGZNKEEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023746 | |
| Record name | Zafirlukast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Zafirlukast | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014689 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.62e-04 g/L | |
| Record name | Zafirlukast | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014689 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Zafirlukast is a selective and competitive receptor antagonist of leukotriene D4 and E4 (LTD4 and LTE4), components of slow-reacting substance of anaphylaxis (SRSA). Cysteinyl leukotriene production and receptor occupation have been correlated with the pathophysiology of asthma, including airway edema, smooth muscle constriction, and altered cellular activity associated with the inflammatory process, which contribute to the signs and symptoms of asthma. | |
| Record name | Zafirlukast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00549 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
107753-78-6 | |
| Record name | Zafirlukast | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107753-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zafirlukast [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107753786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zafirlukast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00549 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zafirlukast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-Cyclopentyloxycarbonylamino-1-methylindol-3-ylmethyl)-3-methoxy-N-o-tolylsulphonylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZAFIRLUKAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ629S5L50 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Zafirlukast | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014689 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
139 °C | |
| Record name | Zafirlukast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00549 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zafirlukast | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014689 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 2-[[3-(3,4-dihydroxyphenyl)propanoylamino]carbamothioylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B1683549.png)







